molecular formula C10H10Cl2OS B13184627 3-[(2,4-Dichlorophenyl)sulfanyl]butan-2-one

3-[(2,4-Dichlorophenyl)sulfanyl]butan-2-one

Cat. No.: B13184627
M. Wt: 249.16 g/mol
InChI Key: AWFAAUDUYMKAOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2,4-Dichlorophenyl)sulfanyl]butan-2-one is a chemical compound with the molecular formula C10H10Cl2OS and a molecular weight of 249.16 g/mol . This compound is characterized by the presence of a butan-2-one backbone with a 2,4-dichlorophenylsulfanyl group attached to it. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4-Dichlorophenyl)sulfanyl]butan-2-one typically involves the reaction of 2,4-dichlorothiophenol with butan-2-one under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-[(2,4-Dichlorophenyl)sulfanyl]butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(2,4-Dichlorophenyl)sulfanyl]butan-2-one has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-[(2,4-Dichlorophenyl)sulfanyl]butan-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo various chemical reactions, leading to the formation of active metabolites. These metabolites can interact with cellular components, influencing biological processes such as enzyme activity and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2,4-Dichlorophenyl)sulfanyl]butan-2-one is unique due to its specific combination of a butan-2-one backbone with a 2,4-dichlorophenylsulfanyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C10H10Cl2OS

Molecular Weight

249.16 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)sulfanylbutan-2-one

InChI

InChI=1S/C10H10Cl2OS/c1-6(13)7(2)14-10-4-3-8(11)5-9(10)12/h3-5,7H,1-2H3

InChI Key

AWFAAUDUYMKAOH-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C)SC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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